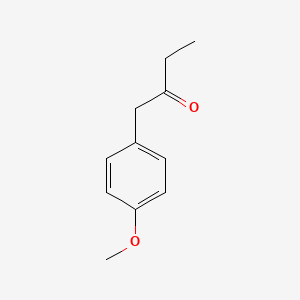

1-(4-Methoxyphenyl)butan-2-one

Übersicht

Beschreibung

It is characterized by a sweet, floral, and fruity odor, often described as having a cherry-raspberry flavor at low concentrations . This compound is used in various applications, including as a fragrance and flavoring agent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)butan-2-one can be synthesized through several methods:

Aldol Condensation: This method involves the condensation of acetone with anisaldehyde to yield anisylidene acetone, followed by hydrogenation in the presence of a palladium catalyst.

Friedel-Crafts Alkylation: Anisole is alkylated with 4-hydroxybutan-2-one or methyl vinyl ketone using Lewis or Brønsted acid catalysts.

One-Pot Tandem Synthesis: This involves the dehydrogenation of 4-methoxybenzyl alcohol, aldol condensation with acetone, and subsequent hydrogenation using a multifunctional supported AuPd nanoalloy catalyst.

Industrial Production Methods: Industrial production typically employs the aldol condensation method due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Reduction Reactions

1-(4-Methoxyphenyl)butan-2-one undergoes reduction at the carbonyl group to form secondary alcohols or amines under specific conditions.

*Yield reported for analogous benzylacetone synthesis under similar conditions.

Key Findings :

-

Reductive amination with NaBH₄ or LiAlH₄ selectively reduces the ketone to an amine while retaining the methoxy aromatic ring.

-

Hydrogenation using Pt/TiO₂ in flow reactors achieves efficient conversion to alcohols, with productivity 10× higher than batch methods .

Oxidation Reactions

While direct oxidation of the ketone is less common, the compound participates in oxidation-involved cascades.

| Reaction Context | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Oxidative Coupling | AuPd/TiO₂, O₂, 115°C, micropacked bed | Precursor to aldol condensation | 53% |

Mechanistic Insight :

In multistep flow synthesis, this compound forms via dehydrogenation of 4-methoxybenzyl alcohol, followed by aldol condensation and hydrogenation .

Electrophilic Aromatic Substitution

The electron-rich methoxyphenyl ring facilitates substitution reactions.

| Reaction Type | Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-methoxyphenyl derivative | Predominantly meta | † |

†Inferred from analogous anisole derivatives.

Regioselectivity :

The methoxy group directs incoming electrophiles to the meta position due to its strong electron-donating resonance effect.

Condensation Reactions

The ketone participates in aldol condensations, forming extended carbon frameworks.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aldol Condensation | TiO₂ catalyst, 130°C, flow reactor | β-Hydroxy ketone intermediates | 53% |

Process Optimization :

-

Flow systems using TiO₂ catalysts enhance reaction efficiency by minimizing water inhibition (<3 M alcohol concentration) .

-

Catalyst mass reduced by 25× compared to batch methods, improving cost-effectiveness .

Comparative Reactivity in Flow vs. Batch Systems

| Parameter | Flow System | Batch System |

|---|---|---|

| Catalyst Contact Time | 0.5–2 hr | 6–24 hr |

| Catalyst Mass | 20–150 mg | 500 mg |

| Yield (Benzylacetone) | 56% | 8% |

Data from highlights the superiority of flow reactors in scalability and resource efficiency.

Stability and Challenges

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(4-Methoxyphenyl)butan-2-one serves as a valuable intermediate in organic synthesis due to its reactive ketone functional group. It can be utilized in the following ways:

- Starting Material : It can be employed as a precursor for synthesizing more complex molecules with potential biological activities. Studies indicate that it can be transformed into various derivatives through functional group modifications .

- Catalytic Reactions : Research has demonstrated the successful use of telescoped flow synthesis for producing this compound using different catalytic systems. This method offers higher yields compared to traditional batch processes, showcasing its efficiency in industrial applications .

Flavor and Fragrance Applications

The methoxyphenyl group in this compound is significant for its sensory properties, making it a candidate for use in flavor and fragrance formulations:

- Sensory Profile : The compound is noted for its sweet, woody, and fruity aroma, resembling raspberry notes. This makes it suitable for incorporation into food products and perfumes .

- Flavor Enhancer : Its unique olfactory characteristics allow it to act as a flavor enhancer in various culinary applications, potentially improving the sensory experience of food products .

Pharmaceutical Potential

Emerging research suggests that this compound may have potential therapeutic applications:

- Biological Activity : Preliminary studies have indicated that derivatives of this compound exhibit antibacterial and antioxidant properties. This suggests potential for development into pharmaceutical agents targeting various health conditions .

- Synthesis of Bioactive Compounds : As a versatile building block, it can facilitate the synthesis of bioactive molecules that may possess therapeutic effects in medicinal chemistry .

Comparative Data Table

The following table summarizes key properties and potential applications of this compound compared to structurally similar compounds:

| Compound Name | Structure | Key Properties | Applications |

|---|---|---|---|

| This compound | Structure | Ketone functional group; fruity aroma | Organic synthesis; flavors; fragrances |

| 1-(4-Hydroxyphenyl)butan-2-one | Structure | Hydroxyl group alters reactivity | Potential biological activity |

| 1-(3-Methoxyphenyl)butan-2-one | Structure | Similar reactivity; different pharmacology | Flavoring agent; organic synthesis |

| 1-(4-Chlorophenyl)butan-2-one | Structure | Chlorine substitution affects solubility | Chemical intermediates; research applications |

Case Study 1: Telescoped Flow Synthesis

A study conducted at Cardiff University demonstrated the efficiency of telescoped flow synthesis in producing this compound. The researchers utilized a combination of catalysts (Pd/TiO₂ and Pt/TiO₂) under controlled conditions, achieving higher yields compared to traditional batch methods. This method allows for precise manipulation of reaction conditions, leading to optimized production processes .

Case Study 2: Antioxidant Evaluation

Research published in Chemical Technology evaluated the antioxidant properties of various derivatives of this compound. The study found significant antioxidant activity, suggesting potential applications in food preservation and health supplements. The findings highlight the compound's versatility beyond traditional uses in flavors and fragrances .

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)butan-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors involved in various biological processes.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxyphenyl)butan-2-one can be compared with other similar compounds, such as:

Raspberry Ketone: Similar structure but with a hydroxyl group instead of a methoxy group.

4-(4-Methoxyphenyl)-3-buten-2-one: An intermediate in the synthesis of this compound.

Anisole: The parent compound used in the synthesis of this compound.

Uniqueness: this compound is unique due to its specific odor profile and its versatility in various chemical reactions and applications .

Biologische Aktivität

1-(4-Methoxyphenyl)butan-2-one, also known as 4-(4-methoxyphenyl)-2-butanone, is an organic compound with the molecular formula C₁₁H₁₄O₂. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews its biological activities, focusing on antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, supported by case studies and experimental findings.

The compound can be synthesized through several methods, including:

- Aldol Condensation : Condensation of acetone with anisaldehyde followed by hydrogenation.

- Friedel-Crafts Alkylation : Alkylation of anisole using 4-hydroxybutan-2-one or methyl vinyl ketone.

- One-Pot Tandem Synthesis : Involves dehydrogenation of 4-methoxybenzyl alcohol followed by aldol condensation and hydrogenation.

These methods highlight the compound's versatility in synthetic organic chemistry, which is essential for its application in biological studies.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. A study conducted by Behbehani et al. evaluated the antibacterial effectiveness of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a natural antimicrobial agent .

Antioxidant Activity

The antioxidant properties of this compound have been investigated in vitro. The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular environments. This property is crucial for preventing cellular damage and could be beneficial in mitigating diseases associated with oxidative stress .

Anti-inflammatory Effects

Research has indicated that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and interleukins (ILs). This modulation suggests its potential use in treating inflammatory diseases .

Anticancer Activity

The compound has been studied for its anticancer properties, particularly in relation to its effects on cell proliferation and apoptosis in cancer cell lines. Experimental data suggest that it may induce apoptosis in certain cancer cells while sparing normal cells, indicating a selective cytotoxicity that could be harnessed for therapeutic purposes .

Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Evaluation : In a controlled laboratory setting, the compound was tested against various bacterial strains. It showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, affirming its potential as a therapeutic agent .

- Antioxidant Assessment : The DPPH radical scavenging assay revealed that this compound had a significant antioxidant capacity, with results indicating effective inhibition of lipid peroxidation in cellular models .

The biological activity of this compound is believed to involve interaction with specific molecular targets:

- Enzymatic Interactions : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It potentially interacts with receptors related to pain and inflammation, modulating their activity.

Comparison with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Raspberry Ketone | Similar structure | Antioxidant and weight loss |

| 4-(4-Methoxyphenyl)-3-buten-2-one | Intermediate | Antimicrobial |

| Anisole | Parent compound | Solvent and flavoring agent |

This comparison highlights the unique properties of this compound while situating it within a broader context of related compounds .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-10(12)8-9-4-6-11(13-2)7-5-9/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUSKLMAQKVLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292266 | |

| Record name | 1-(4-methoxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53917-01-4 | |

| Record name | NSC81244 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.